molecular formula C17H9N3O3S B2784069 3-((3-Cyanophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile CAS No. 1019153-21-9

3-((3-Cyanophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile

Cat. No.: B2784069
CAS No.: 1019153-21-9
M. Wt: 335.34
InChI Key: UTKHAULCJSHYBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((3-Cyanophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile is a useful research compound. Its molecular formula is C17H9N3O3S and its molecular weight is 335.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactivity

  • A study detailed the facile synthesis of tetrahydropyrimido[4,5-b]-quinoline derivatives, showcasing the versatility of related quinoline compounds in generating a wide array of derivatives through reactions with different reagents, highlighting their potential in synthesizing novel chemical entities with specific properties (Elkholy & Morsy, 2006).
  • Another research effort focused on synthesizing and evaluating antifungal properties of novel tetrahydroquinoline-3-carbonitrile analogues, underlining the biological activity potential of compounds within this chemical family (Gholap et al., 2007).

Applications in Material Science

  • An investigation into hydroquinoline derivatives via a density functional theory (DFT) approach explored their optoelectronic, nonlinear, and charge transport properties. This study signifies the potential of quinoline derivatives in the development of materials for electronic and optoelectronic applications (Irfan et al., 2020).

Novel Methodologies in Organic Synthesis

  • The development of a metal-free oxidative α-cyanation reaction for N-acyl/sulfonyl tetrahydroisoquinolines was reported, providing a mild and efficient method for introducing cyano groups into molecules, which is crucial for further functionalization in organic synthesis (Yan, Liu, & Wang, 2014).
  • Research on the cascade synthesis of 3-arylsulfonylquinolines presented a new route via tert-butyl hydroperoxide mediated cycloaddition, demonstrating an efficient method for constructing complex quinoline structures crucial for pharmaceutical development (Zhang et al., 2016).

Properties

IUPAC Name

3-(3-cyanophenyl)sulfonyl-4-oxo-1H-quinoline-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9N3O3S/c18-8-11-2-1-3-13(6-11)24(22,23)16-10-20-15-5-4-12(9-19)7-14(15)17(16)21/h1-7,10H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTKHAULCJSHYBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)C2=CNC3=C(C2=O)C=C(C=C3)C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.